molecular formula C16H16O2 B1465059 4-Isopropylbiphenyl-2-carboxylic acid CAS No. 84392-25-6

4-Isopropylbiphenyl-2-carboxylic acid

Cat. No. B1465059
CAS RN: 84392-25-6
M. Wt: 240.3 g/mol
InChI Key: XRYDNZLUIZHTBC-UHFFFAOYSA-N
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Description

4-Isopropylbiphenyl-2-carboxylic acid, commonly referred to as IPBCA, is an organic compound with a wide range of applications in scientific research. IPBCA is a versatile compound that can be used as a starting material for synthesizing a variety of compounds, as well as a reagent in various reactions. It is also used as a catalyst in various processes, and has been studied for its potential use in drug development. In

Scientific Research Applications

Environmental Chemistry and Metabolism

4-Isopropylbiphenyl-2-carboxylic acid, as a model compound for alkylated chlorobiphenyls (Chloralkylenes), has been studied in environmental chemistry. For instance, its metabolism in rats involves stepwise oxidation to chlorobiphenyl carboxylic acid and hydroxylation of the chlorine-substituted phenyl ring, as investigated in the study by Tulp et al. (1977). Similar metabolic pathways are observed in other organisms like fish, frogs, fungi, and bacteria, as detailed in another study by Tulp et al. (1977).

Chemical Kinetics and Synthesis

In chemical kinetics, the oxidation of 4-isopropylbiphenyl in the liquid phase by oxygen to form hydroperoxide derivatives has been explored. This study by Stec et al. (2008) investigated the oxidizability and overall energy activation of this process.

Polymer Chemistry

4-Isopropylbiphenyl-2-carboxylic acid is also significant in polymer chemistry. The preparation of 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid from related compounds has been studied for its application in thermotropic polyesters, as shown in research by Kricheldorf and Thomsen (1992).

Medicinal Chemistry

In the field of medicinal chemistry, carboxylic acid functional groups, such as those found in 4-isopropylbiphenyl-2-carboxylic acid, are often replaced with isosteres to retain desired properties while avoiding drawbacks like metabolic instability. This concept is elaborated in a study by Ballatore et al. (2013).

Materials Science

In materials science, 4-isopropylbiphenyl-2-carboxylic acid derivatives are used in the creation of nematic and isotropic melts. This application is discussed in a study by Karamysheva et al. (1976).

Catalysis

The compound also finds application in catalysis, especially in the isopropylation of biphenyl, as explored in research by Sugi et al. (2001) and Anand et al. (2013).

Analytical Chemistry

In analytical chemistry, high-performance liquid chromatographic determination methods for the oxidation products of 4-isopropylbiphenyl and its derivatives have been developed, as shown in a study by Orlińska et al. (2007).

Nanotechnology

In nanotechnology, the effects of E-Z photo-isomerization on single molecular conductance have been investigated for molecules like 4,4'-(ethene-1,2-diyl)dibenzoic acid, providing insights relevant to 4-isopropylbiphenyl-2-carboxylic acid derivatives. This study by Martín et al. (2010) discusses these effects.

Environmental Science

Lastly, in environmental science, the synthesis of novel carboxyl-containing polyimides for applications like ethanol dehydration via pervaporation is an area of research. A study by Xu and Wang (2015) delves into this topic.

properties

IUPAC Name

2-phenyl-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11(2)13-8-9-14(15(10-13)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYDNZLUIZHTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbiphenyl-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SI KREPS, AR DAY - The Journal of Organic Chemistry, 1941 - ACS Publications
… examination of the work of Lux (9), whofound 3-methyl-4'isopropylbiphenyl-2-carboxylic acid among the decomposition products of retene. This acid was esterified only with difficulty, …
Number of citations: 5 pubs.acs.org

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